molecular formula C8H12Cl2N2OS B13969670 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride

2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride

Cat. No.: B13969670
M. Wt: 255.16 g/mol
InChI Key: PDZBNCWCASKNRN-UHFFFAOYSA-N
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Description

2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2OS It is known for its unique structure, which includes a thiazole ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride typically involves the reaction of 2-chloromethylthiazole with pyrrolidine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole
  • 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrobromide
  • 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole sulfate

Uniqueness

2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride is unique due to its specific combination of a thiazole ring and a pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. The hydrochloride salt form enhances its solubility and stability, further contributing to its utility in research and industrial settings .

Biological Activity

2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride, identified by CAS number 1314354-99-8, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C8H12Cl2N2OS, with a molecular weight of approximately 255.16 g/mol. Its structure includes a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC8H12Cl2N2OS
Molecular Weight255.16 g/mol
CAS Number1314354-99-8
Melting PointNot Available
DensityNot Available

Antitumor Activity

Recent studies have evaluated the antitumor properties of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies : In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Case Study : A specific case study reported that treatment with this compound resulted in a reduction of tumor size in murine models of cancer, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. This compound was tested against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Some studies suggest that thiazole compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Cell Cycle Regulation : The compound may induce cell cycle arrest by modulating cyclin-dependent kinases (CDKs), leading to reduced cell proliferation.

Properties

Molecular Formula

C8H12Cl2N2OS

Molecular Weight

255.16 g/mol

IUPAC Name

2-chloro-5-(pyrrolidin-3-yloxymethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C8H11ClN2OS.ClH/c9-8-11-4-7(13-8)5-12-6-1-2-10-3-6;/h4,6,10H,1-3,5H2;1H

InChI Key

PDZBNCWCASKNRN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCC2=CN=C(S2)Cl.Cl

Origin of Product

United States

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